N-tert-butyl-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXGIIMWANIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408601 | |
| Record name | N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-14-0 | |
| Record name | N-tert-butyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Tert Butyl 2 Methoxybenzamide and Its Analogues
Direct Synthesis Approaches to N-tert-butyl-2-methoxybenzamide
Direct synthesis methods provide efficient pathways to specific target molecules. For this compound, a key approach involves the selective rearrangement of precursor molecules.
An effective method for synthesizing this compound involves the chemoselective ring-opening rearrangement of 3-aryloxaziridines. researchgate.net This transformation can be directed to yield either nitrones or amides by carefully selecting the catalytic system. Specifically, the use of silver triflate (AgOTf) in the presence of a simple Brønsted acid, such as acetic acid, promotes the formation of the amide product. researchgate.net
The reaction for this compound (designated as 3j in the study) starts from its corresponding oxaziridine precursor (1j). The presence of a methoxy (B1213986) group at the ortho position on the 3-aryl ring was found to make the transformation less efficient compared to substrates with substituents at the para position. researchgate.net Nevertheless, the amide was successfully synthesized with a moderate yield. Under optimal conditions, the reaction of oxaziridine 1j yielded this compound (3j) in 6 hours with a 46% yield. researchgate.net
| Entry | Substrate | R Group | R' Group | Time (h) | Yield (%) of Amide (3j) |
|---|---|---|---|---|---|
| 1 | 1j | t-Bu | 2-MeOC₆H₄ | 6 | 46 |
General Synthetic Strategies for N-tert-butyl Amides and Substituted Benzamides
Broader synthetic strategies are available for the synthesis of N-tert-butyl amides and substituted benzamides, which are applicable to this compound. These methods include the Ritter reaction, various condensation and amidation reactions, and ortho-metalation strategies for functionalizing the aromatic ring.
The Ritter reaction is a well-established chemical reaction that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alcohol or alkene in the presence of a strong acid. wikipedia.org This method is particularly useful for synthesizing amides with tertiary alkyl groups, such as N-tert-butyl amides. The reaction proceeds through the electrophilic addition of a carbocation to the nitrile, forming a nitrilium ion intermediate, which is then hydrolyzed to the amide. wikipedia.orgorganic-chemistry.org
Recent advancements have introduced milder and more efficient catalytic systems. Copper(II) triflate (Cu(OTf)₂) has emerged as a highly stable and effective catalyst for the Ritter reaction, allowing it to proceed under solvent-free conditions at room temperature. researchgate.net One variation involves the reaction of various nitriles (alkyl, aryl, benzyl) with di-tert-butyl dicarbonate in the presence of Cu(OTf)₂, producing N-tert-butyl amides in excellent yields. researchgate.net Cu(OTf)₂ has also been successfully used to catalyze the Ritter reaction between nitriles and various halohydrocarbons in water, providing a green and efficient protocol. rsc.org
| Entry | Nitrile Substrate | Yield (%) |
|---|---|---|
| 1 | C₆H₅CN | 87 |
| 2 | 2-MeC₆H₄CN | 85 |
| 3 | 3-MeC₆H₄CN | 86 |
| 4 | 4-MeC₆H₄CN | 89 |
| 5 | 4-BrC₆H₄CN | 92 |
| 6 | 3-FC₆H₄CN | 88 |
| 7 | 4-MeOC₆H₄CN | 85 |
The direct condensation of carboxylic acids and amines is a fundamental approach to forming amide bonds. However, this reaction can be challenging and often requires activation of the carboxylic acid to proceed efficiently under mild conditions. researchgate.net Various coupling reagents and catalysts have been developed to facilitate this transformation. tcichemicals.com
One reported method involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. This procedure is applicable to a wide range of substrates, providing the corresponding amides in moderate to excellent yields while preserving the stereochemical integrity of chiral molecules. nih.gov Other catalytic systems for direct amidation include those based on boron compounds and Lewis acid metal complexes. nih.govresearchgate.net These methods offer an alternative to traditional approaches that convert carboxylic acids into more reactive derivatives like acid chlorides, which can suffer from lower atom economy. researchgate.net
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which interacts with an organolithium reagent to direct deprotonation specifically at the adjacent ortho-position. The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org
For methoxybenzamide derivatives, both the methoxy and the amide groups can act as DMGs. The methoxy group is a well-known DMG that directs lithiation to the ortho-position. wikipedia.org This allows for the introduction of substituents specifically at the position adjacent to the methoxy group on the benzamide (B126) scaffold. Furthermore, transition metal-catalyzed C-H bond activation provides another route for ortho-functionalization. For example, ruthenium-catalyzed oxidative olefination of N-methoxybenzamides can selectively introduce olefinic groups at the ortho-position. organic-chemistry.org These ortho-metalation and C-H activation strategies are invaluable for synthesizing specifically substituted methoxybenzamide derivatives. acs.org
Derivatization and Functionalization Strategies Utilizing Benzamide Scaffolds
The benzamide scaffold is a common motif in medicinal chemistry and materials science, making its derivatization a key area of research. nih.gov Functionalization strategies allow for the creation of libraries of related compounds with diverse properties.
Regioselective transformations of polysubstituted benzamide scaffolds can be achieved through sequential reactions. For instance, an atropisomeric, tribrominated benzamide scaffold can undergo sequential palladium-catalyzed cross-coupling and lithium-halogen exchange reactions with high regioselectivity. nih.gov This allows for the controlled installation of various functional groups, generating a library of homochiral benzamides. nih.gov The benzamide core can also be modified through reactions such as oxidation, reduction, or hydrolysis to introduce further chemical diversity. researchgate.net These derivatization strategies are crucial for exploring structure-activity relationships and developing new functional molecules based on the benzamide framework. nih.gov
Palladium-Catalyzed C–H Imidoylation of N-Methoxybenzamides
The N-methoxyamide functional group, as seen in this compound, serves as a versatile directing group in transition metal-catalyzed reactions, particularly those involving palladium. This group facilitates the activation of otherwise inert C–H bonds, typically at the ortho-position of the benzamide ring. While specific C-H imidoylation has been explored with other directing groups, the N-methoxyamide moiety is highly effective in promoting various C-H functionalization reactions.
One prominent example is the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides. In this transformation, the CONHOMe group directs the palladium catalyst to the ortho C–H bond, enabling its efficient functionalization to generate ortho-alkoxylated derivatives in moderate to good yields acs.org. This process highlights the capacity of the N-methoxyamide group to form a stable six-membered palladacycle intermediate, which is crucial for achieving high regioselectivity. Such C-H activation strategies are foundational for building molecular complexity from simple aromatic precursors.
Iron-Catalyzed N═S Coupling of N-Methoxy Amides with Sulfoxides
A highly efficient method for the synthesis of N-acyl sulfoximines has been developed through an iron-catalyzed selective N═S coupling reaction between N-methoxy amides and sulfoxides. This transformation is notable for its use of an inexpensive and environmentally benign iron catalyst. The reaction proceeds smoothly under an air atmosphere and demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring of the N-methoxybenzamide.
The general procedure involves reacting the N-methoxy amide with a sulfoxide in the presence of ferric chloride (FeCl₃) as the catalyst and triethylamine (Et₃N) as a base in tetrahydrofuran (THF). The mixture is typically heated to 90-100 °C for 12 hours. This method can be successfully scaled up to the gram scale with a catalyst loading as low as 1 mol%.
Below is a table summarizing the scope of this reaction with various substituted N-methoxy amides and sulfoxides, demonstrating the versatility of the methodology.
Table 1: Iron-Catalyzed N=S Coupling of N-Methoxy Amides (1) with Sulfoxides (2)
| Entry | N-Methoxy Amide (1) | Sulfoxide (2) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-methoxybenzamide | DMSO | S,S-Dimethyl-N-benzoylsulfoximine | 95 |
| 2 | 4-Methyl-N-methoxybenzamide | DMSO | N-(4-methylbenzoyl)-S,S-dimethylsulfoximine | 92 |
| 3 | 4-Bromo-N-methoxybenzamide | DMSO | N-(4-bromobenzoyl)-S,S-dimethylsulfoximine | 85 |
| 4 | 3-Methyl-N-methoxybenzamide | DMSO | N-(3-methylbenzoyl)-S,S-dimethylsulfoximine | 88 |
| 5 | N-methoxythiophene-2-carboxamide | DMSO | N-(thiophene-2-carbonyl)-S,S-dimethylsulfoximine | 71 |
| 6 | N-methoxybenzamide | Methyl phenyl sulfoxide | S-methyl-S-phenyl-N-benzoylsulfoximine | 75 |
Reaction conditions typically involve N-methoxy amide (0.2 mmol), sulfoxide, FeCl₃ (10 mol%), and Et₃N (2.0 equiv) in THF, heated in air for 12 hours. Data sourced from published research findings. acs.org
Hydrolysis of N-Methoxyamides
The conversion of N-methoxyamides back to their corresponding carboxylic acids is a synthetically useful transformation. A notable method for this conversion utilizes tert-butyl nitrite (B80452) (TBN) as a reagent for the selective hydrolysis of N-methoxyamides. sci-hub.seorganic-chemistry.org This process is highly efficient and demonstrates remarkable chemoselectivity; N-methoxyamides are readily hydrolyzed to carboxylic acids in water, while other amide types, such as primary and internal secondary amides, remain intact under the same conditions. sci-hub.se
The reaction is typically carried out by treating the N-methoxyamide with TBN in water, yielding the desired carboxylic acid in excellent yields (up to 98%). organic-chemistry.org The byproducts of this reaction are environmentally benign, consisting of t-BuOH, methanol, and nitrogen gas, making it a sustainable and efficient protocol. organic-chemistry.org This method is applicable to a wide range of substrates, including aromatic, heteroaromatic, aliphatic, and alkenyl N-methoxyamides. sci-hub.se
Lithiation and Cyclization Reactions to Form Isoindolin-1-ones from 2-Methoxybenzamides
The synthesis of isoindolin-1-ones, a core structure in many biologically active compounds, can be achieved starting from 2-methoxybenzamide (B150088) derivatives. One effective strategy involves a lithiation and cyclization sequence where the methoxy group functions as a leaving group. This approach avoids the need for a separate oxidation step to aromatize the heterocyclic ring, which is often required in other methods. nih.govresearchgate.net
In this methodology, a suitably substituted this compound is treated with a strong lithium base, such as t-butyllithium. This generates a lithiated intermediate that subsequently undergoes intramolecular cyclization. The methoxy group is eliminated during this process to form the isoindolin-1-one ring system. researchgate.net While this approach is efficient for ring formation, it may require an additional deprotection step to remove the N-tert-butyl group to yield the final NH-isoindolin-1-one. nih.govresearchgate.net
Radiosynthesis of Substituted Methoxybenzamide Ligands
Substituted methoxybenzamides are valuable as ligands for imaging agents in nuclear medicine. The radiosynthesis of these compounds typically involves preparing a non-radioactive precursor that can be labeled in the final step. An example is the synthesis of a radioiodinated ligand for potential melanoma imaging.
The process begins with the synthesis of a "desiodo" precursor, such as N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide. This precursor is then subjected to radioiodination using a source of radioactive iodine, like iodine-125. The labeling is achieved through an electrophilic substitution reaction, where the radioactive iodine is incorporated into an activated position on the aromatic ring. The radiolabeled product is then purified using techniques like HPLC to achieve high radiochemical purity. In one study, this method yielded the desired compound with a radiochemical yield of 76% and a purity greater than 99%.
Mechanistic Investigations of this compound Related Reactions
Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed, Iron-Catalyzed Processes)
Iron-Catalyzed Processes
The mechanism of the iron-catalyzed N═S coupling of N-methoxy amides with sulfoxides has been investigated. A plausible pathway begins with the coordination of the N-methoxy amide to the iron(III) catalyst. nih.gov This is followed by deprotonation of the N-H bond by a base (e.g., Et₃N) to form an iron-amide intermediate. This intermediate is proposed to transform into a highly reactive Fe-nitrenoid complex. The sulfoxide then acts as a nucleophile, capturing this nitrenoid species. Subsequent steps involving bond cleavage and rearrangement release the N-acyl sulfoximine product and regenerate the iron(III) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Palladium-Catalyzed Processes
The mechanism of palladium-catalyzed C–H activation directed by the N-methoxyamide group generally follows a well-established pathway for ligand-directed functionalization. nih.gov The catalytic cycle typically starts with a Pd(II) species. The N-methoxybenzamide coordinates to the palladium center through both the amide oxygen and the methoxy oxygen, acting as a bidentate ligand. This chelation facilitates a cyclometalation step, where the ortho C–H bond of the benzamide ring is cleaved to form a stable six-membered palladacycle intermediate. acs.orgnih.gov
Once this key intermediate is formed, it can react further through several pathways. In a common Pd(II)/Pd(0) cycle, the palladacycle might undergo reaction with a coupling partner, followed by reductive elimination to form the C-C or C-heteroatom bond and release the functionalized product. This step reduces the palladium from Pd(II) to Pd(0). The resulting Pd(0) species is then re-oxidized to Pd(II) by an oxidant present in the reaction mixture to complete the catalytic cycle. nih.gov Alternatively, the reaction can proceed through a Pd(II)/Pd(IV) pathway, where the palladacycle is oxidized to a Pd(IV) intermediate before reductive elimination occurs. nih.gov
Role of Bases and Nucleophiles in Benzamide Transformations
The transformation of this compound and its analogues is significantly influenced by the strategic use of bases and nucleophiles. Strong bases, particularly organolithium reagents, are instrumental in initiating specific rearrangements by generating carbanions at positions activated by adjacent functionalities.
A prominent example is the nih.govrsc.org-Wittig rearrangement, a base-promoted conversion of ethers into alcohols. wikipedia.org In analogues such as N-butyl-2-benzyloxybenzamides, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to deprotonate the benzylic carbon (the C-H bond adjacent to both the ether oxygen and an aryl group). nih.govmdpi.com The primary role of the base is to abstract a proton to form a carbanion, which is the key intermediate that triggers the rearrangement. wikipedia.org The efficiency of this deprotonation is crucial for the reaction to proceed. Research has shown that the N-butylamide group is a highly effective promoter for this rearrangement, superior to other activating groups like oxazolines. mdpi.comnih.gov
The choice of base is critical to ensure chemoselectivity. A strong base is necessary to achieve a sufficient rate of deprotonation. However, if the base is also a potent nucleophile, it can lead to undesired side reactions, such as addition to the amide carbonyl. Sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or alkyllithiums are therefore preferred. In the case of 2-(benzyloxy)aryloxazolines, treatment with 2.2 equivalents of butyllithium was necessary to induce the Wittig rearrangement, highlighting the need for a stoichiometric amount of a strong base. nih.gov The base facilitates the formation of an alkoxy lithium salt intermediate, which ultimately yields the rearranged alcohol product. wikipedia.org
Elucidation of Chemoselective Rearrangement Pathways
The study of N-alkyl-2-alkoxybenzamides has revealed specific and chemoselective rearrangement pathways, most notably the nih.govrsc.org-Wittig rearrangement. nih.gov This pathway provides a method for carbon-carbon bond formation through the migration of a carbon-based group from an ether oxygen to an adjacent, deprotonated carbon center. wikipedia.org
In the context of N-butyl-2-benzyloxybenzamide, treatment with n-butyllithium in THF initiates the rearrangement to form a secondary alcohol. nih.gov This product, a diarylmethanol derivative, is often unstable and can undergo subsequent spontaneous cyclization. For instance, the diarylmethanol derived from 2-benzyloxy-N-butylbenzamide tends to cyclize with the loss of butylamine to yield 3-arylphthalides. nih.gov
The mechanism of the nih.govrsc.org-Wittig rearrangement is understood to proceed through the formation of a radical pair. wikipedia.org After the initial deprotonation by a strong base, the resulting carbanion induces the homolytic cleavage of the adjacent C-O ether bond. This forms a short-lived radical-ketyl pair within a solvent cage, which then recombines to form the C-C bond of the final alcohol product. wikipedia.org The thermodynamic stability of the potential migrating radical group influences the reaction's facility, with migratory aptitude following the order of tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org
However, the success of this rearrangement is highly dependent on the substrate's structure. Steric hindrance can significantly impede or completely prevent the reaction. In one study, an N-butyl-2-(2,6-dimethoxybenzyloxy)benzamide analogue failed to undergo the Wittig rearrangement even with 4.5 equivalents of butyllithium. nih.gov It was concluded that the carbanion formed was too sterically hindered to rearrange and was simply reprotonated during workup. nih.gov This demonstrates that while the nih.govrsc.org-Wittig rearrangement is a powerful tool, its application is sensitive to steric demands, which can dictate the chemoselective outcome.
| Substrate | Base/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Butyl-2-(phenylmethoxy)benzamide | n-Butyllithium | Successful rearrangement to diarylmethanol, followed by cyclization to phthalide. | nih.gov |
| N-Butyl-2-methoxy-6-(2-thienylmethoxy)benzamide | 3.3 eq. n-Butyllithium / THF | Successful rearrangement and spontaneous cyclization to the corresponding phthalide. | nih.gov |
| N-Butyl-2-(2,6-dimethoxybenzyloxy)-6-methoxy-4-methylbenzamide | 4.5 eq. n-Butyllithium | Rearrangement failed; starting material recovered. Attributed to steric hindrance. | nih.gov |
Mechanisms Involving N-O and C-H Bond Activations
Recent advances in synthetic methodology have focused on the transformation of N-alkoxybenzamides through transition-metal-catalyzed C-H and N-O bond activations. These reactions provide efficient pathways to complex heterocyclic structures like isoquinolones. encyclopedia.pubsemanticscholar.org
Ruthenium-catalyzed annulation of alkyne-tethered N-alkoxybenzamides is a key example. nih.govrsc.orgnih.gov Mechanistic studies, combining experimental and theoretical approaches, have uncovered a novel Ru(II)-Ru(IV)-Ru(II) catalytic cycle. In a departure from conventional mechanisms where alkyne insertion precedes N-O bond cleavage, this pathway involves the cleavage of the N-O bond prior to alkyne insertion. nih.govnih.gov The process is initiated by ortho-C-H activation, followed by N-O bond cleavage facilitated by an in-situ generated acid, leading to a Ru-nitrene species. This high-valent intermediate then undergoes alkyne insertion and reductive elimination to yield the final annulated product. nih.govrsc.org This pathway demonstrates a highly selective cascade involving both C-H and N-O bond activations. nih.gov
In addition to metal-catalyzed routes, transformations involving C-H and N-O activation can be achieved under metal-free conditions using reagents like tert-butyl nitrite (TBN). organic-chemistry.orgnih.gov TBN has been identified as a versatile reagent capable of mediating the synthesis of benzocoumarins from ortho-aryl-N-methoxybenzamides. This transformation proceeds through a proposed mechanism involving N-H, C-N, and C-H bond activations. nih.gov TBN's role is multifaceted, enabling reactions that are often promoted by metal catalysts, thereby offering a more sustainable and environmentally benign alternative. organic-chemistry.org The use of TBN also facilitates the hydrolysis of N-methoxyamides to carboxylic acids and, in conjunction with a recyclable Ru(II)/PEG catalyst, the synthesis of isocoumarins via ortho-C-H activation. organic-chemistry.orgnih.gov These methodologies underscore the evolving understanding of how to selectively activate and functionalize typically inert C-H and N-O bonds in benzamide structures.
| Catalyst System | Substrates | Key Mechanistic Feature | Product | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / NaOAc | N-Methoxybenzamide and alkynyl bromides | C-H/N-O activation | 3-Methoxy-4-substituted N-H isoquinolinones | semanticscholar.org |
| [Cp*RhCl₂]₂ / Bu₄NOAc | N-Alkoxybenzamides and internal alkynes | C-H/N-O activation with dealkoxylation | N-H Isoquinolones | semanticscholar.org |
| Ruthenium(II) | Alkyne-tethered N-alkoxybenzamides | N-O bond cleavage precedes alkyne insertion | 3,4-Disubstituted N-H isoquinolones | nih.govsemanticscholar.org |
| tert-Butyl Nitrite (TBN) (Metal-free) | ortho-Aryl-N-methoxybenzamides | N-H, C-N, and C-H bond activation | Benzocoumarins | nih.gov |
Structural Elucidation and Conformational Analysis of N Tert Butyl 2 Methoxybenzamide and Its Analogues
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the identification and structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer distinct and complementary information regarding the molecular framework of N-tert-butyl-2-methoxybenzamide.
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, analysis of its structural analogues, such as N-(tert-butyl)benzamide and N-(tert-butyl)-4-methoxybenzamide, provides a strong basis for predicting its spectral features. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The tert-butyl group will produce a sharp singlet, typically integrating to nine protons. The N-H proton of the amide will appear as a broad singlet. The aromatic protons will exhibit a more complex multiplet pattern due to the ortho-substitution of the methoxy (B1213986) group, which disrupts the symmetry seen in para-substituted analogues. The methoxy group itself will present as a singlet integrating to three protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. Key signals include those for the carbonyl carbon of the amide, the quaternary and methyl carbons of the tert-butyl group, the methoxy carbon, and the distinct carbons of the aromatic ring. The chemical shifts are influenced by the electronic effects of the amide and methoxy substituents.
Table 1: Comparative ¹H and ¹³C NMR Data of N-tert-butylbenzamide Analogues in CDCl₃ rsc.org
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| N-(tert-Butyl)benzamide | 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s, NH), 1.46 (9H, s) | 166.9 (C=O), 135.8, 131.0, 128.4, 126.6 (Aromatic), 51.5 (Quaternary C), 28.8 (CH₃) |
| N-(tert-Butyl)-4-methoxybenzamide | 7.67 (2H, d, J=8.8 Hz), 6.88 (2H, d, J=8.8 Hz), 5.89 (1H, br s, NH), 3.82 (3H, s, OCH₃), 1.45 (9H, s) | 166.4 (C=O), 161.8, 128.4, 128.1, 113.5 (Aromatic), 55.3 (OCH₃), 51.4 (Quaternary C), 28.9 (CH₃) |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption bands are associated with the N-H and carbonyl (C=O) stretching vibrations of the secondary amide group.
The N-H stretching vibration typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. The carbonyl (Amide I band) stretching vibration is a strong, sharp absorption that occurs in the 1630-1680 cm⁻¹ range. rsc.org Studies on N-tert-butyl benzamide (B126) have shown that the wavenumber of the carbonyl stretching vibration is sensitive to solvent effects, indicating interactions between the solvent and the solute. researchgate.net
Table 2: Characteristic IR Frequencies for N-tert-butylbenzamide Analogues (KBr) rsc.org
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| N-(tert-Butyl)benzamide | 3332 | 1643 |
| N-(tert-Butyl)-4-methoxybenzamide | 3330 | 1646 |
| N-(tert-Butyl)-2-chlorobenzamide | 3385 | 1651 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and elucidation of its structure. The molecular formula of this compound is C₁₂H₁₇NO₂, corresponding to a molecular weight of 207.27 g/mol . synblock.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 207. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway for N-tert-butyl amides is the cleavage of the bond between the nitrogen and the bulky tert-butyl group. This would lead to the loss of a tert-butyl radical and the formation of a 2-methoxybenzamide (B150088) fragment. Another common fragmentation is the alpha-cleavage resulting in a stable tert-butyl cation (m/z 57) and a 2-methoxybenzoyl radical. The 2-methoxybenzoyl cation (m/z 135) is also an expected prominent fragment.
X-ray Crystallographic Studies (of related compounds)
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with variations in molecular conformation or packing. mdpi.commdpi.com This phenomenon is common in molecular solids, including benzamides, and is driven by a delicate balance of intermolecular forces. rsc.orgresearchgate.net Different polymorphs of a compound can exhibit different physical properties.
The crystal packing of benzamides is often dominated by the interplay between intermolecular hydrogen bonding and molecular torsion or deformation to achieve a favorable arrangement. tandfonline.comrsc.org The presence of substituents, such as the tert-butyl and methoxy groups in this compound, will sterically and electronically influence the possible packing architectures. The bulky tert-butyl group, in particular, can direct the packing arrangement and may hinder the formation of certain crystal structures that are common for less substituted benzamides.
The stability of molecular crystals is governed by a network of non-covalent intermolecular interactions. In benzamide derivatives, hydrogen bonding is a primary directional force that guides the supramolecular assembly. rsc.org
The secondary amide group (–CONH–) in this compound contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality typically leads to the formation of strong N-H···O hydrogen bonds. In many crystalline benzamides, these interactions result in the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. mdpi.com These dimers can then be further organized into layers or three-dimensional networks through weaker interactions such as C-H···O contacts, π–π stacking of the benzene (B151609) rings, and van der Waals forces. tandfonline.commdpi.com The interplay between the strong hydrogen-bonded network and these weaker interactions ultimately determines the final crystal structure. researchgate.net
Conformational Landscape Analysis
The conformational landscape of this compound is primarily dictated by the rotational barriers around several key single bonds and the potential for intramolecular interactions. The orientation of the N-tert-butylamide and the 2-methoxy groups relative to the benzene ring defines the molecule's three-dimensional structure and its energetic profile. Analysis of this landscape involves considering the interplay of steric hindrance, electronic effects, and non-covalent interactions, particularly intramolecular hydrogen bonding.
The primary degrees of freedom that govern the conformational possibilities of this compound are the rotation around the C(aryl)-C(O) bond, the C(O)-N bond (the amide bond), and the C(aryl)-O bond. The bulky tert-butyl group imposes significant steric constraints, influencing the energetically favorable conformations.
A significant feature stabilizing a particular conformation of this compound is the formation of an intramolecular hydrogen bond. This occurs between the amide proton (N-H) and the oxygen atom of the ortho-methoxy group, creating a pseudo-six-membered ring. This interaction is anticipated to lend considerable stability to a planar arrangement of this portion of the molecule. Theoretical and experimental studies on analogous ortho-substituted benzamides have demonstrated the prevalence and energetic favorability of such intramolecular hydrogen bonds. For instance, in 2-methoxybenzamide, an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen has been proposed.
Due to the partial double bond character of the amide C-N bond, rotation around this bond is restricted, leading to the possibility of distinct syn and anti conformers. However, in N-substituted benzamides, the steric bulk of the substituent on the nitrogen atom plays a crucial role in determining the preferred arrangement. For this compound, the large tert-butyl group would sterically clash with the aromatic ring, making the conformation where the tert-butyl group is syn to the carbonyl oxygen highly unfavorable. Therefore, the molecule is expected to predominantly exist in a conformation where the tert-butyl group is anti to the carbonyl oxygen.
The orientation of the methoxy group is another critical factor. The methyl group of the methoxy ether can be oriented towards or away from the amide group. Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the energetic differences between these rotamers. The most stable conformer is likely one that maximizes the strength of the N-H···O intramolecular hydrogen bond while minimizing steric repulsion between the tert-butyl group and the methoxy group's methyl hydrogens.
The conformational preferences can be described by key dihedral angles. The following table presents hypothetical yet plausible data for two representative conformers of this compound, derived from the general principles of conformational analysis of related compounds. Conformer A represents the likely global minimum energy structure, stabilized by an intramolecular hydrogen bond, while Conformer B represents a higher energy state where this bond is broken due to rotation around the C(aryl)-C(O) bond.
| Dihedral Angle (°) | Conformer A (Hydrogen-bonded) | Conformer B (Non-hydrogen-bonded) |
| O=C-C(aryl)-C(methoxy) | ~0 | ~180 |
| C(aryl)-C(O)-N-H | ~0 | ~0 |
| C(aryl)-O-CH₃ | Planar with ring | Rotated |
| Relative Energy (kcal/mol) | 0 | > 5 |
Note: The data in this table is illustrative and represents expected values based on known principles of conformational analysis. Precise values would require specific experimental or computational studies.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational landscape of molecules in solution. The chemical shift of the amide proton can provide strong evidence for the presence and strength of an intramolecular hydrogen bond. A downfield chemical shift for the N-H proton is indicative of its involvement in hydrogen bonding. Furthermore, variable temperature NMR studies can be employed to determine the energy barriers to rotation around the amide bond.
Computational Chemistry and Molecular Modeling of N Tert Butyl 2 Methoxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reaction Mechanisms)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For N-tert-butyl-2-methoxybenzamide, DFT can be employed to investigate the mechanisms of its synthesis, such as the Ritter reaction, which is a common method for preparing N-tert-butyl amides. researchgate.net Such calculations can map the entire reaction pathway, identifying the structures of transition states and intermediates.
By calculating the energies of reactants, products, and transition states, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, in a potential synthesis reaction, DFT could clarify the role of a catalyst, like Cu(OTf)₂, by modeling its interaction with the nitrile and di-tert-butyl dicarbonate reactants, ultimately leading to the formation of the N-tert-butyl amide product. researchgate.net
Furthermore, DFT is used to compute various molecular properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Theoretical calculations can also predict spectroscopic properties, such as infrared vibrational frequencies, which can be compared with experimental data to validate the computed structures. researchgate.net
Table 1: Theoretical Data for Reaction Analysis
| Parameter | Significance in Reaction Mechanism Analysis |
|---|---|
| Transition State Energy | Determines the activation barrier and rate of a chemical reaction. |
| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |
Molecular Dynamics Simulations and Advanced Sampling Techniques
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological macromolecule. The foundation of an MD simulation is a molecular force field, which is a set of parameters describing the potential energy of the system's particles. For novel molecules like this compound, force field parameters can be developed using resources like the Automated Topology Builder (ATB) and Repository, which can generate topologies for simulations. uq.edu.au
Once a force field is established, MD simulations can be run to model the molecule's behavior in different environments, such as in aqueous solution. These simulations track the positions and velocities of all atoms over time, revealing how the molecule moves, rotates, and changes its shape. For example, simulations could explore the rotational barrier around the amide bond and the conformational preferences of the methoxy (B1213986) and tert-butyl groups. Studies on related molecules like tert-butyl alcohol (TBA) in water have used MD to investigate hydration properties and self-aggregation, demonstrating the power of this technique to understand solute-solvent interactions at a microscopic level. researchgate.netrsc.org
Advanced sampling techniques are often necessary to overcome the limitations of standard MD simulations, which might get trapped in local energy minima. Methods like umbrella sampling or metadynamics can be used to explore larger conformational landscapes or to calculate the free energy changes associated with specific processes, such as the binding or unbinding of the molecule from a target protein.
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This information is critical for understanding the potential mechanism of action and for designing more potent inhibitors.
The process involves placing the ligand in various positions and orientations within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. Successful docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of other inhibitors, the tert-butyl group has been shown to occupy deep hydrophobic pockets within an enzyme's active site, contributing significantly to binding affinity. nih.gov The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy group's oxygen can also accept a hydrogen bond.
Docking studies on related benzamide (B126) derivatives have confirmed that the orientation of ortho substituents is crucial for binding. nih.gov X-ray crystallography of similar compounds in complex with their targets has validated the computationally predicted binding modes, showing how intramolecular hydrogen bonds can influence the ligand's conformation in its bound state. nih.gov For this compound, docking could predict its binding to a hypothetical target and guide modifications to improve its binding characteristics.
Table 2: Key Interactions in Ligand-Target Binding
| Interaction Type | Description | Potential Groups in this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amide N-H (donor), Amide C=O (acceptor), Methoxy Oxygen (acceptor) |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | tert-butyl group, Benzene (B151609) ring |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |
In Silico Assessment of Structural and Electronic Properties for Drug Design
In silico tools are invaluable for the early-stage assessment of a molecule's drug-like properties, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. mdpi.comnih.gov For this compound, computational methods can predict a range of physicochemical properties that are critical determinants of a drug's pharmacokinetic profile.
Key properties include lipophilicity (often expressed as LogP), which affects solubility and membrane permeability; topological polar surface area (PSA), which correlates with transport properties; and the number of rotatable bonds, which influences conformational flexibility and bioavailability. lookchem.com The introduction of specific functional groups, like the methoxy group, can modulate these properties. nih.gov For instance, the methoxy group can influence electronic properties and participate in hydrogen bonding, while the bulky tert-butyl group can provide steric hindrance that may improve metabolic stability. nih.gov
Computer-aided drug design (CADD) leverages these predicted properties to refine lead compounds. nih.gov For example, if this compound shows promising binding to a target but has poor predicted solubility, chemists can use this in silico feedback to design derivatives with improved properties, perhaps by adding or modifying polar groups, without compromising binding affinity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the structural features of a series of related compounds with their biological activity, providing further guidance for optimization. researchgate.net
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 207.27 g/mol synblock.com | Influences size-dependent absorption and diffusion. |
| XLogP3 | 2.0 lookchem.com | A measure of lipophilicity; affects solubility and permeability. |
| Hydrogen Bond Donor Count | 1 lookchem.com | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptor Count | 2 lookchem.com | Influences binding interactions and solubility. |
| Rotatable Bond Count | 3 lookchem.com | Affects conformational flexibility and oral bioavailability. |
Biological Activity Profiling and Molecular Target Identification of N Tert Butyl 2 Methoxybenzamide Analogues
Enzyme Inhibition and Modulation Mechanisms
Analogues of N-tert-butyl-2-methoxybenzamide have demonstrated significant inhibitory effects against several key enzymes involved in disease pathogenesis. These activities range from antiviral to metabolic regulation and are detailed below.
Inhibition of Viral Proteases (e.g., SARS-CoV 3CLpro by N-tert-butyl-amide derivatives)
The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV, making it a prime target for antiviral drug development. nih.govacs.org A series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, which are N-tert-butyl-amide derivatives, have been identified as potent, non-covalent inhibitors of SARS-CoV 3CLpro. nih.govacs.org
A high-throughput screening campaign led to the discovery of the probe compound ML188, which features a tert-butyl amide moiety. nih.gov Unlike many 3CLpro inhibitors that form a covalent bond with the enzyme's active site cysteine, ML188 acts through a non-covalent mechanism. nih.gov X-ray crystallography has been instrumental in understanding the binding mode and guiding the optimization of these inhibitors. acs.org The development of these compounds has also utilized multicomponent Ugi reactions to rapidly explore the structure-activity relationships within the enzyme's binding pockets. acs.org
In parallel research, other N-tert-butyl-amide derivatives have been developed as covalent inhibitors of SARS-CoV-2 3CLpro. researchgate.netnih.gov These efforts used previously reported non-covalent inhibitors as a starting point, modifying the core structure to include a "warhead" that covalently binds to the catalytic cysteine residue of the protease. researchgate.net
| Compound | Type of Inhibition | Target Enzyme | Inhibitory Potency | Reference |
|---|---|---|---|---|
| ML188 (16-(R)) | Non-covalent | SARS-CoV 3CLpro | Ki: 0.052 µM; EC50: 0.6 µM | nih.gov |
| Etacrynic acid tert-butylamide | - | SARS-CoV Main Protease | Ki: 45.8 µM | acs.org |
| N-(tert-butyl)-2-(N-(4-(tert-butyl)phenyl)acetamido)-2-(pyridin-3-yl)acetamide | Covalent starting point | SARS-CoV-2 3CLpro | - | researchgate.netnih.gov |
Glucocorticoid Metabolizing Enzyme (11β-HSD) Inhibition by N-tert-butyl Derivatives
The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a crucial role in regulating the local concentration of active glucocorticoids, such as cortisol. nih.gov There are two main isoforms: 11β-HSD1, which primarily activates glucocorticoids, and 11β-HSD2, which inactivates them. nih.govrsc.org Inhibition of these enzymes is a therapeutic strategy for various metabolic diseases. nih.gov
Research has led to the discovery of potent benzamide (B126) inhibitors of 11β-HSD1. nih.govacs.org Through structural modifications of an initial lead compound, a pyridyl benzamide derivative was identified that demonstrated a dose-dependent decrease in adipose 11β-HSD1 activity in a pharmacodynamic model. nih.gov Further optimization efforts led to a series of perhydroquinolylbenzamides with low nanomolar inhibitory potency against 11β-HSD1. acs.orgresearchgate.net A key finding from these studies is that a tertiary benzamide structure is essential for biological activity. These compounds generally show high selectivity for 11β-HSD1 over the 11β-HSD2 isoform. acs.orgresearchgate.net
| Compound Class | Target Enzyme | Key Structural Feature | Selectivity | Reference |
|---|---|---|---|---|
| Pyridyl Benzamides | 11β-HSD1 | Pyridyl moiety | - | nih.govacs.org |
| Perhydroquinolylbenzamides | 11β-HSD1 | Tertiary benzamide | >20 to >700-fold over 11β-HSD2 | acs.orgresearchgate.net |
Urease Activity Inhibition Studies
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key strategy in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov While N-(n-butyl)thiophosphoric triamide (NBPT) is a well-known urease inhibitor, research has expanded to other chemical scaffolds, including benzamide derivatives. nih.govfrontiersin.org
Recent studies have explored benzamide-acetamide pharmacophores containing a sulfonamide group as potential urease inhibitors. nih.govacs.org These hybrid molecules were synthesized by conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid with various sulfa drugs. Several of these conjugates demonstrated potent, competitive, or mixed-mode inhibition of urease, with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest these inhibitors bind at the urease active site. nih.gov
| Compound Conjugate | Inhibition Mode | IC50 (µM) | Reference |
|---|---|---|---|
| Diclofenac + Sulfanilamide | Competitive | 3.59 ± 0.07 | nih.gov |
| Diclofenac + Sulfaguanidine | Mixed | 4.35 ± 0.23 | nih.gov |
| Diclofenac + Sulfacetamide | Competitive | 5.49 ± 0.34 | nih.gov |
| Mefenamic acid + Sulfanilamide | Competitive | 7.92 ± 0.27 | nih.gov |
| Mefenamic acid + Sulfadiazine | Mixed | 7.92 ± 0.27 | nih.gov |
Receptor Binding and Signaling Pathway Modulation
In addition to enzyme inhibition, analogues of this compound have been identified as ligands for important cell surface and intracellular receptors, enabling the modulation of key signaling pathways implicated in cancer and other diseases.
Sigma-2 (σ2) Receptor Ligand Development and Affinity Studies
The sigma-2 (σ2) receptor is highly expressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics. nih.gov Recently, the σ2 receptor was identified as Transmembrane Protein 97 (TMEM97). nih.gov A number of conformationally flexible benzamide analogues have been developed as high-affinity ligands for this receptor.
Specifically, derivatives of 2-methoxybenzamide (B150088) have shown significant promise. The compound [3H]RHM-1 (N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide) was found to be a high-affinity probe for σ2 receptors, exhibiting a dissociation constant (Kd) in the subnanomolar range. nih.gov Its affinity was approximately 30-fold higher than its ethyl-linked counterpart, [3H]RHM-2, highlighting the importance of the butyl linker in the compound's structure for optimal receptor binding. nih.gov These ligands have proven useful for in vitro characterization of σ2 receptors in various tissues, including liver and breast cancer cell lines. nih.gov
| Compound | Tissue/Cell Line | Binding Affinity (Kd, nM) | Reference |
|---|---|---|---|
| [3H]RHM-1 | Rat liver membranes | 0.66 ± 0.12 | nih.gov |
| [3H]RHM-2 | Rat liver membranes | 19.48 ± 0.51 | nih.gov |
Hedgehog (Hh) Signaling Pathway Inhibition via Smo Receptor Modulation
The Hedgehog (Hh) signaling pathway is critical during embryonic development and is implicated in the formation and progression of various cancers when aberrantly activated. nih.govgoogle.com The Smoothened (Smo) receptor is a central protein in this pathway and a key target for anticancer drug development. nih.govmdpi.commdpi.com
A series of 2-methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of the Hh signaling pathway. nih.govgoogle.com Pharmacological studies demonstrated that a specific benzamide analog, identified as compound 21, possesses potent Hh pathway inhibition with an IC50 value in the nanomolar range. nih.gov This compound functions by targeting the Smo receptor, preventing its translocation into the primary cilium, which is a critical step in signal transduction. nih.govgoogle.com Furthermore, this compound was effective against a drug-resistant mutant of Smo, indicating its potential to overcome clinical resistance observed with other Smo inhibitors. nih.gov
| Compound | Target | Activity | Mechanism | Reference |
|---|---|---|---|---|
| Compound 21 (Benzamide analog) | Smoothened (Smo) Receptor | Potent Hh pathway inhibition (nanomolar IC50) | Prevents Smo entry into the primary cilium | nih.govgoogle.com |
Estrogen Receptor Coregulator Binding Modulation (for Tris-Benzamide Analogues)
Tris-benzamide analogues, which are structurally related to this compound, have emerged as a novel class of molecules that modulate the binding of estrogen receptor α (ERα) to its coregulator proteins. nih.gov This interaction is a critical step in the signaling pathway that drives the growth of approximately 80% of breast cancers. nih.gov These compounds, referred to as Estrogen Receptor Coregulator Binding Modulators (ERXs), are designed as α-helix mimetics to disrupt the protein-protein interaction between ERα and coactivators that possess an LXXLL motif. nih.govacs.org By blocking this interaction, tris-benzamides inhibit the transcriptional activity mediated by ERα. nih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the binding affinity and biological activity of these analogues. For example, a parent compound, ERX-11, which is an orally bioavailable tris-benzamide, showed promising antitumor activity. acs.org Further optimization, including the introduction of a trans-4-phenylcyclohexyl group, led to the development of compound 18h , which exhibited a greater than 10-fold increase in both binding affinity and cell growth inhibition potency compared to ERX-11. nih.gov This enhanced activity is attributed to its ability to disrupt the ERα-coregulator interaction and also to induce the degradation of the ERα protein. nih.gov The selectivity of these compounds is noteworthy; for instance, 18h showed no binding affinity for the androgen receptor (AR), which also recruits coregulator proteins. nih.gov
Table 1: Activity of Tris-Benzamide Analogues
| Compound | Modification from ERX-11 | Binding Affinity (IC₅₀, nM) | Cell Growth Inhibition (IC₅₀, nM) |
| ERX-11 | Parent Compound | 17 | 150 |
| 9b | Methoxy (B1213986) substitution (acts only as H-bond acceptor) | 21 | 200 |
| 9f | Longer n-propylene chain | 14 | 130 |
| 18h | Addition of trans-4-phenylcyclohexyl group | 1.5 | 12 |
This table presents a summary of the structure-activity relationship data for selected tris-benzamide analogues, highlighting how modifications to the parent structure (ERX-11) influence binding affinity to ERα and inhibitory effects on cell growth. Data sourced from ACS Pharmacology and Translational Science. acs.org
General Biological Interaction Studies and Modulation of Biochemical Pathways
The broader class of benzamide derivatives has been investigated for a wide range of biological activities, including effects on various biochemical pathways. Studies have shown that different benzamide derivatives possess antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties. scientific.netresearchgate.nettandfonline.comnih.gov For example, certain benzamide derivatives have demonstrated the ability to suppress the proliferation of various tumor cell lines, including Hela, H7402, and SK-RC-42, in a time- and dose-dependent manner. scientific.net
In the context of signaling pathways, some novel benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway by acting as Smoothened (SMO) antagonists. nih.gov One such compound, 10f , was found to be as potent or even more potent than the known inhibitor GDC-0449. nih.gov Other research has focused on the discovery of 4-(2-pyrimidinylamino)benzamide derivatives as Hedgehog signaling pathway inhibitors, with some compounds showing significant inhibitory effects. researchgate.net Furthermore, benzamide derivatives have been explored as modulators of hepatitis B virus (HBV) capsid assembly, promoting the formation of empty capsids and thus inhibiting viral replication. nih.gov While these studies are on various benzamide analogues and not specifically this compound, they highlight the diverse potential of the benzamide scaffold to interact with and modulate critical biochemical pathways.
Methodologies for Molecular Target Identification and Validation
In Vitro Biochemical and Cell-Based Assay Development and Validation
A variety of in vitro biochemical and cell-based assays are essential for identifying and validating the molecular targets of this compound analogues. Biochemical assays directly measure the interaction between a compound and its purified target protein. For instance, to study the disruption of the ERα-coregulator interaction by tris-benzamides, a fluorescence polarization (FP) assay is commonly used. nih.gov This assay quantifies the ability of a compound to displace a fluorescently labeled peptide (like the LXXLL motif) from the ERα protein. nih.gov
Cell-based assays are then employed to confirm these findings within a cellular context. Luciferase reporter gene assays are a standard method to measure the transcriptional activity of nuclear receptors like ERα. nih.govpitt.edu In these assays, a decrease in the light-producing signal from the luciferase enzyme indicates that the compound is inhibiting the receptor's function. nih.gov Additionally, cell proliferation assays (e.g., MTT assay) are used to determine the antiproliferative effects of the compounds on cancer cell lines. nih.gov For a high-throughput and sensitive measurement of ERα protein expression levels within cells, a colorimetric cell-based ELISA kit can be utilized, which is suitable for screening the effects of various chemical treatments. bosterbio.comamsbio.com Homogeneous Time Resolved Fluorescence (HTRF) assays also serve as a robust, plate-based method to quantify the expression level of a target protein like ERα in a cell lysate without the need for washing steps. revvity.com
Table 2: Common Assays for Target Validation
| Assay Type | Principle | Information Gained |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small, fluorescently labeled ligand is displaced from a larger protein by a test compound. | Direct binding and disruption of protein-protein interactions (e.g., ERα-coregulator). nih.gov |
| Luciferase Reporter Assay | Measures light output from the luciferase gene, which is placed under the control of a promoter regulated by the target of interest (e.g., ERα). | Functional cellular activity; inhibition or activation of a specific signaling pathway. nih.govpitt.edu |
| Cell-Based ELISA | Uses antibodies to detect and quantify the amount of a specific protein in fixed cells. | Measures changes in target protein levels after compound treatment. bosterbio.comamsbio.com |
| HTRF Assay | Uses two labeled antibodies that bind to a target protein, bringing donor and acceptor fluorophores into proximity to generate a FRET signal. | Quantifies target protein expression in cell lysates in a high-throughput format. revvity.com |
| MTT/Proliferation Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | Assesses the overall effect of a compound on cell growth and viability. scientific.net |
Target Engagement Assays
Confirming that a compound binds to its intended molecular target within a living cell is a critical step in drug discovery, known as target engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful and widely used method for this purpose. nih.govnih.gov CETSA operates on the principle that when a ligand binds to its target protein, it often increases the protein's thermal stability. plos.org In a typical CETSA experiment, intact cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at various temperatures is then quantified, often by Western blot or plate-based methods like AlphaScreen® or ELISA. nih.govpelagobio.com A shift in the temperature at which the protein denatures indicates that the drug has engaged with its target. nih.gov This technique is invaluable because it can be used on endogenous proteins in a variety of sample types, from cell lines to tissue biopsies and even whole blood, providing physiologically relevant confirmation of a drug's action. plos.orgpelagobio.comyoutube.com
High-Throughput Screening Approaches for Ligand Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify "hits" that interact with a biological target. nih.gov This process utilizes automation, robotics, and sensitive detection methods to screen hundreds of thousands of compounds per day. nih.gov For discovering ligands like this compound analogues, HTS assays are designed around the specific target. For example, to find new modulators of the ERα-coregulator interaction, a fluorescence polarization assay could be adapted to a 1536-well plate format for an HTS campaign. nih.gov
The goal of HTS is to quickly sift through large chemical spaces to find starting points for drug development. acs.org Following the primary screen, "hit" compounds are then subjected to further validation through secondary assays and dose-response studies to confirm their activity and determine their potency. nih.gov More advanced techniques, such as photoaffinity-based ligand discovery, can also be used in a high-throughput manner to identify molecules that bind to a target protein directly within living cells, regardless of the protein's function. digitellinc.com
Structure Activity Relationship Sar and Ligand Design for N Tert Butyl 2 Methoxybenzamide Scaffolds
Design Rationale for Benzamide-Based Bioactive Molecules
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of novel bioactive compounds due to its versatile chemical and biological properties. nih.govresearchgate.net Benzamides, which are amide derivatives of benzoic acid, serve as crucial building blocks for pharmaceutical agents because their structural framework allows for diverse modifications. researchgate.net The amide group is capable of forming hydrogen bonds with the active sites of target enzymes or receptors, which can be a critical factor in molecular recognition and binding affinity. mdpi.com This interaction is often pivotal for the inhibitory role benzamides play in various biological pathways. researchgate.net
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of molecules based on the N-tert-butyl-2-methoxybenzamide scaffold is highly dependent on the nature and position of its substituents. The core structure itself, particularly the 2-methoxybenzamide (B150088) portion, has been identified as an advantageous scaffold for developing potent inhibitors of cellular signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in various cancers. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies on related compounds reveal that modifications to each part of the molecule—the N-alkyl group (tert-butyl), the methoxy (B1213986) group on the benzamide ring, and other substitutions on the aromatic rings—critically influence potency and selectivity.
The tert-butyl group is a bulky, lipophilic moiety that can significantly impact a molecule's properties. acs.org It can act as a steric shield, increasing the metabolic stability of adjacent functional groups. hyphadiscovery.comresearchgate.net In drug design, its size can be exploited to occupy specific hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and specificity. hyphadiscovery.com However, its high lipophilicity can also present pharmacokinetic challenges, such as low solubility. acs.org
The 2-methoxy group on the benzamide ring is also critical for activity. In studies of 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors, this group was shown to form an extra hydrogen bond with the amino acid residue Tyr394 in the Smoothened (Smo) receptor, contributing to the compound's inhibitory activity. nih.gov The position of substituents on the benzamide ring is crucial; for instance, in a series of M1 muscarinic acetylcholine receptor antagonists, substitution at the 2-position with either a chloro or methoxy group resulted in compounds with submicromolar potency. nih.gov
SAR studies on a series of 2-methoxybenzamide derivatives designed as Hh pathway inhibitors demonstrated the importance of various substitutions. The potency of these inhibitors, measured by their half-maximal inhibitory concentration (IC50), varied significantly with changes to different parts of the molecule.
| Compound | R Group (on Part B) | X Group (on Part B) | Gli-luc reporter IC50 (μM) |
|---|---|---|---|
| 11 | - | - | 0.24 |
| 12 | - | - | 0.17 |
| 13 | - | - | 0.21 |
| 16 | - | 4'-Cl | 0.25 |
| 17 | - | Monochloride | 0.12 |
| 18 | - | - | >1 |
| 19 | - | - | 0.31 |
| 20 | - | - | 0.45 |
| 21 | - | 2'-Cl | 0.03 |
| 22 | - | 6'-Cl | 0.14 |
| 23 | - | - | 0.09 |
As shown in the table, which summarizes data from a study on 2-methoxybenzamide derivatives, placing a chlorine atom at the 2'-position of a nicotinamide group (Part B of the molecule) resulted in the most potent compound (21), with an IC50 value of 0.03 μM. nih.gov This was a significant improvement compared to related analogs. For example, moving the chlorine to the 6'-position (compound 22) or the 4'-position (compound 16) led to diminished activity. nih.gov These findings underscore that even subtle changes in substituent positioning on the this compound scaffold can lead to dramatic differences in biological potency.
Strategies for Lead Optimization and Compound Refinement
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound, such as this compound, to transform it into a viable drug candidate. This process involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic profiles. chemrxiv.orgnih.gov
One primary strategy is iterative analogue synthesis based on established SAR. For the this compound scaffold, this would involve systematically modifying each component. For instance, the tert-butyl group could be replaced with other bulky alkyl groups or bioisosteres to fine-tune lipophilicity and steric interactions within the target's binding pocket. acs.org The methoxy group at the 2-position of the benzamide ring could be altered to other hydrogen bond acceptors or donors to explore optimal interactions with the target protein. nih.gov Further substitutions on the phenyl ring could be explored to enhance potency, as demonstrated by the significant effect of chloro-substituents in related series. nih.gov
Scaffold hopping is another powerful strategy for lead optimization. If the benzamide core presents inherent liabilities (e.g., poor metabolic stability or off-target effects), medicinal chemists may replace it with a structurally different core that maintains the key binding interactions. This approach can lead to the discovery of novel chemical series with improved drug-like properties while preserving the desired biological activity. For example, the diazepanone moiety in the antibiotic caprazamycin was successfully replaced with an isoxazolidine scaffold, leading to derivatives with good antibacterial activity.
Finally, structure-based drug design is employed when the three-dimensional structure of the biological target is known. Molecular docking studies can predict how different analogues of this compound bind to the target, guiding the design of new compounds with enhanced binding affinity and selectivity. nih.govresearchgate.net This computational approach allows for the rational design of modifications that maximize favorable interactions and minimize unfavorable ones, thereby accelerating the refinement of the lead compound. nih.gov The introduction of electron-donating groups or additional hydrogen bonding moieties based on the specific topology of the target's active site is a common refinement tactic. nih.gov
Advanced Research Directions and Potential Applications in Chemical Biology
Development of Novel Chemical Tools and Probes for Biological Research
While direct studies on N-tert-butyl-2-methoxybenzamide as a biological probe are not extensively documented, the core structural motifs—the N-tert-butyl amide and the methoxy-substituted phenyl ring—are integral components in a variety of biologically active molecules. This suggests a strong potential for this compound and its derivatives to be developed into novel chemical tools for probing biological systems.
The N-tert-butyl amide group is a key feature in certain protease inhibitors. For instance, its presence in compounds like ML188, a non-covalent inhibitor of the SARS-CoV 3CL protease, highlights the group's role in establishing critical interactions within enzyme active sites. This moiety can occupy specific subpockets in an enzyme, contributing to both the potency and selectivity of the inhibitor.
Furthermore, methoxy-substituted benzamide (B126) derivatives have been explored for various biological activities. The methoxy (B1213986) group can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, and can also participate in hydrogen bonding or other interactions with biological targets. The strategic placement of methoxy and other functional groups on the benzamide scaffold has been a key strategy in the design of novel bioactive compounds. By extension, this compound serves as a valuable starting point for creating libraries of compounds for screening and identifying new chemical probes to investigate protein function and biological pathways.
Contributions to Reaction Methodology Development in Organic Synthesis
This compound and its structural analogs are significant in the advancement of key synthetic methodologies, particularly in the realm of regioselective aromatic functionalization and amide synthesis.
Directed ortho-Metalation (DoM): The this compound structure is exceptionally well-suited for directed ortho-metalation (DoM), a powerful strategy for regioselective C-H activation. wikipedia.org In this reaction, a strong base, typically an organolithium reagent, selectively removes a proton from the position ortho to a directing metalation group (DMG). wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce new functional groups with high precision. organic-chemistry.org
Both the tertiary amide and the methoxy group in this compound can act as effective DMGs. organic-chemistry.orgacs.orgacs.org The lone pairs on the oxygen and nitrogen atoms coordinate to the lithium cation, directing the deprotonation to a nearby ortho position. The interplay between the methoxy group at the 2-position and the amide group at the 1-position makes this molecule a subject of interest for studying competitive directing group effects and for achieving highly specific substitution patterns on the aromatic ring.
| Strength | Functional Group Examples |
|---|---|
| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |
| Moderate | -OMe, -NR₂, -CH₂NR₂ |
| Weak | -F, -Cl, -SPh |
Wittig Rearrangement: Closely related structures, such as N-butyl-2-benzyloxybenzamides, have been shown to undergo the acs.orgacs.org-Wittig rearrangement. mdpi.comorganic-chemistry.org This reaction involves the deprotonation of the benzylic carbon followed by a rearrangement to form a new carbon-carbon bond, ultimately yielding a diarylmethanol derivative. mdpi.com These products can then cyclize to form phthalides, which are core structures in several natural products. mdpi.comresearchgate.net The N-amide group plays a crucial role in facilitating the initial deprotonation and influencing the course of the rearrangement. mdpi.com This demonstrates the utility of the N-alkyl-2-alkoxybenzamide framework in complex bond-forming reactions.
Ritter Reaction: The synthesis of the title compound itself is linked to the Ritter reaction, a fundamental method for preparing N-tert-butyl amides. organic-chemistry.orgmissouri.edu This reaction typically involves the treatment of a nitrile with a source of a tert-butyl cation, such as tert-butanol (B103910) or isobutylene, in the presence of a strong acid. acs.orgacs.org The development of more scalable and efficient Ritter reaction protocols, for instance using tert-butyl acetate, has broadened the accessibility of N-tert-butyl amides, including this compound, for further synthetic exploration. acs.orgacs.org
Exploration of this compound as a Versatile Synthetic Intermediate
The reactivity profile of this compound makes it a versatile intermediate for the synthesis of more complex and valuable molecules. Its utility stems directly from the synthetic methodologies it facilitates.
Through directed ortho-metalation, the aromatic ring of this compound can be selectively functionalized at the C6 position. Subsequent reaction with various electrophiles can introduce alkyl, aryl, silyl, or halogen groups, transforming the simple starting material into a polysubstituted aromatic building block. These intermediates are valuable for constructing pharmaceuticals, agrochemicals, and materials with tailored properties.
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-2-methoxybenzamide, and what reaction conditions are critical for optimizing yield?
this compound can be synthesized via amide coupling between 2-methoxybenzoic acid derivatives and tert-butylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like methyl 3-(chlorocarbonyl)propanoate under pyridine catalysis in CH₂Cl₂ (room temperature, 1 h) .
- Protection/deprotection strategies : Tert-butyl groups may require protection during synthesis; for example, TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF (3.5 h) can protect hydroxyl groups in related benzamides .
- Hydrogenation : Palladium on carbon (Pd/C) under H₂ in methanol (18 h) is effective for reducing intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal reference. Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃) and methoxy protons (δ ~3.8 ppm) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. How should this compound be stored to ensure long-term stability?
Q. What methods are recommended for assessing the purity of this compound in academic settings?
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC/MS for volatile impurities .
- Melting point analysis : Compare observed melting points with literature values (e.g., Sigma-Aldrich reports for analogous compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Controlled comparative studies : Synthesize derivatives with systematic substituent variations (e.g., methoxy position, tert-butyl substitution) and test under identical assay conditions .
- Data normalization : Use internal standards (e.g., IC₅₀ values relative to a reference inhibitor) to account for inter-laboratory variability .
Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?
Q. How can researchers optimize solvent systems for large-scale synthesis of this compound?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (CH₂Cl₂) for reaction efficiency. DMF may enhance solubility of intermediates but requires rigorous drying .
- Green chemistry alternatives : Explore bio-based solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound analogs?
Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?
Q. What experimental designs are recommended for evaluating the environmental toxicity of this compound?
- Ecotoxicological assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (LC₅₀/EC₅₀) .
- Degradation studies : Monitor hydrolysis rates under varying pH/temperature conditions using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
